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molecular formula C8H8INO2 B1312671 1-(2-Iodoethyl)-4-nitrobenzene CAS No. 20264-96-4

1-(2-Iodoethyl)-4-nitrobenzene

Cat. No. B1312671
M. Wt: 277.06 g/mol
InChI Key: SRYFPKKLUIWUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999990B2

Procedure details

To a 0° C. solution of triphenylphosphine (1.9 g, 7.2 mmol) and imidazole (489 mg, 7.18 mmol) in DCM (20 ml) was added iodine (1822 mg, 7.18 mmol) to form a solution. Small portions of 2-(4-nitrophenyl)ethanol (1.0 g, 6.0 mmol) was added to the suspension. TLC showed conversion to the desired product quickly. Hexane was added to the reaction to precipitate side products which were filtered off. The filtrate was concentrated in vacuo to obtain crude 1-(2-iodoethyl)-4-nitrobenzene, which was purified by silica gel flash chromatography using Hexane and EtOAc system. 1H-NMR (500 MHz, CD3Cl) δ 8.22 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 3.41 (t, J=7.0 Hz, 2H), 3.32 (t, J=7.0 Hz, 2H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
1822 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:25]I.[N+:27]([C:30]1[CH:35]=[CH:34][C:33]([CH2:36][CH2:37]O)=[CH:32][CH:31]=1)([O-:29])=[O:28]>C(Cl)Cl>[I:25][CH2:37][CH2:36][C:33]1[CH:34]=[CH:35][C:30]([N+:27]([O-:29])=[O:28])=[CH:31][CH:32]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
489 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1822 mg
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution

Outcomes

Product
Name
Type
product
Smiles
ICCC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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